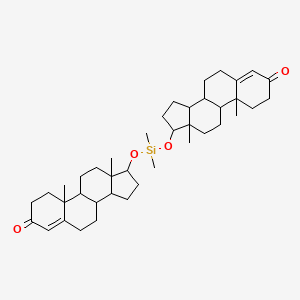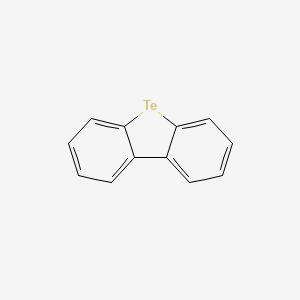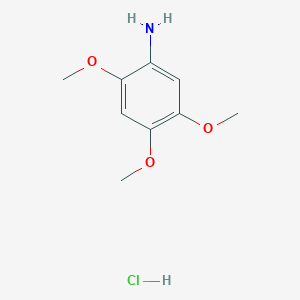
2,4,5-Trimethoxyaniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-Trimethoxyaniline hydrochloride is an organic compound with the molecular formula C9H13NO3·HCl. It is a derivative of aniline, where three methoxy groups are attached to the benzene ring at the 2, 4, and 5 positions. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,5-Trimethoxyaniline hydrochloride can be synthesized through several methods. One common approach involves the methylation of 2,4,5-trihydroxyaniline using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the formation of 2,4,5-trimethoxyaniline, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization and drying under vacuum to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trimethoxyaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, substituted anilines, and various aromatic compounds with different functional groups .
Scientific Research Applications
2,4,5-Trimethoxyaniline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: The compound is utilized in the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: It serves as a precursor for the development of pharmaceutical agents, including anti-cancer and anti-inflammatory drugs.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4,5-trimethoxyaniline hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways related to disease processes. The methoxy groups on the aromatic ring play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethoxyaniline: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
3,4,5-Trimethoxyaniline: Another isomer with distinct chemical properties and uses.
2,4-Dimethoxyaniline: Lacks one methoxy group, resulting in different chemical behavior and applications.
Uniqueness
2,4,5-Trimethoxyaniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These characteristics make it particularly valuable in the synthesis of certain pharmaceuticals and specialty chemicals .
Properties
Molecular Formula |
C9H14ClNO3 |
|---|---|
Molecular Weight |
219.66 g/mol |
IUPAC Name |
2,4,5-trimethoxyaniline;hydrochloride |
InChI |
InChI=1S/C9H13NO3.ClH/c1-11-7-5-9(13-3)8(12-2)4-6(7)10;/h4-5H,10H2,1-3H3;1H |
InChI Key |
KWVWREVWQRYOHG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1N)OC)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


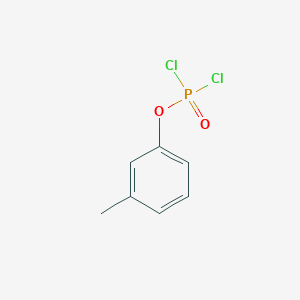
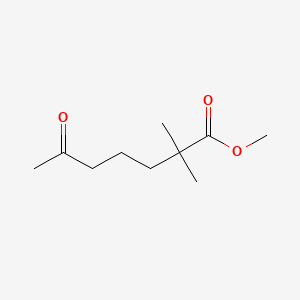
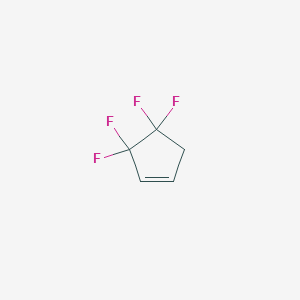
![[3-(9-Carbazolyl)-2-hydroxypropyl]-(3-hydroxypropyl)ammonium](/img/structure/B14750011.png)
![4-{[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]amino}benzonitrile](/img/structure/B14750026.png)
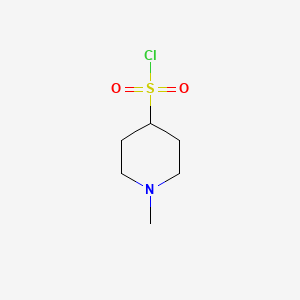
![4h-Imidazo[4,5,1-ij]quinoline](/img/structure/B14750038.png)
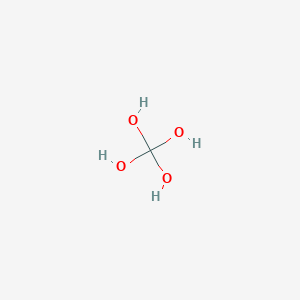
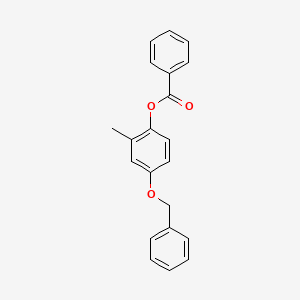
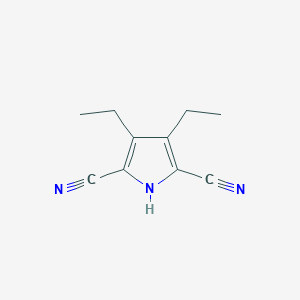
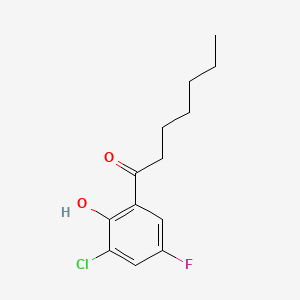
![8-(diheptylamino)-N-[(2S,3S,4R)-3,4-dihydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]octanamide](/img/structure/B14750059.png)
